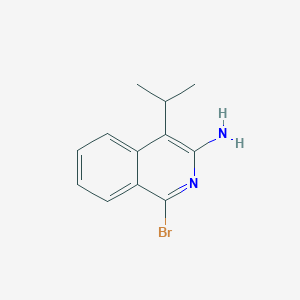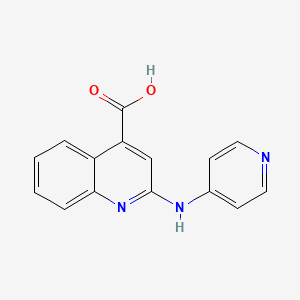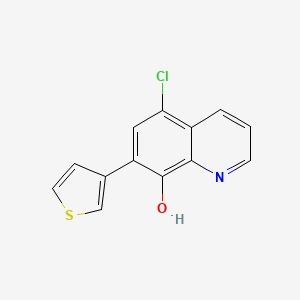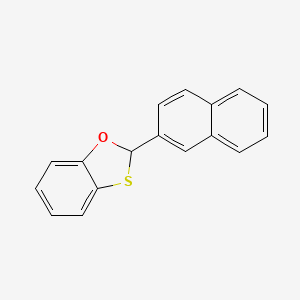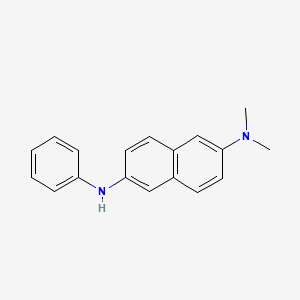
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine: is an organic compound with the molecular formula C18H18N2. This compound is characterized by the presence of a naphthalene ring substituted with dimethyl and phenyl groups on the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with dimethyl sulfate and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.
Reduction: Formation of N2,N2-dimethyl-naphthalene-2,6-diamine.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine
- N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride
- N-Phenyl-2-anthramine
Comparison: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it offers better stability and reactivity under certain conditions.
Eigenschaften
CAS-Nummer |
114915-28-5 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-N,2-N-dimethyl-6-N-phenylnaphthalene-2,6-diamine |
InChI |
InChI=1S/C18H18N2/c1-20(2)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3 |
InChI-Schlüssel |
NQFVVTCXWRDWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


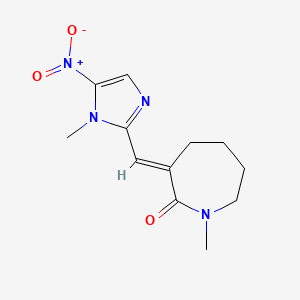

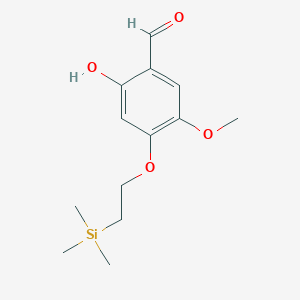
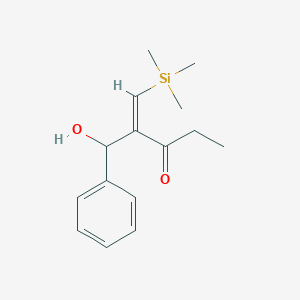
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
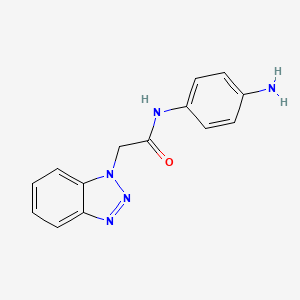
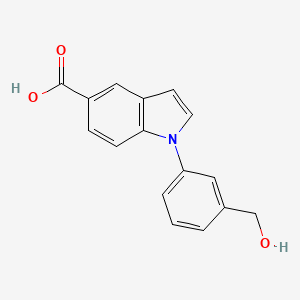
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
